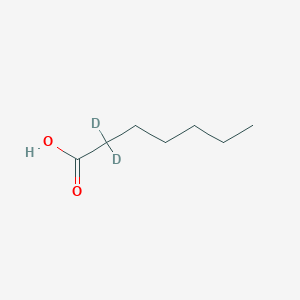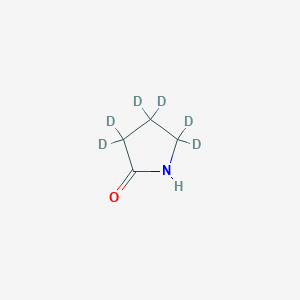![molecular formula C18H30O3 B3044266 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid CAS No. 169217-38-3](/img/structure/B3044266.png)
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid
Overview
Description
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid, also known as etheroleic acid, is a divinyl ether fatty acid. This compound is notable for its unique structure, which includes a hex-1-en-1-yloxy group attached to a dodeca-9,11-dienoic acid backbone. It is found in various plants, including garlic (Allium sativum) and spikemoss (Selaginella moellendorffii) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid typically involves the enzymatic reaction catalyzed by etheroleic acid synthase. This enzyme converts (9Z,11E,13S)-13-hydroperoxy-9,11-octadecadienoic acid into this compound and water . The reaction conditions usually involve the presence of a heme-thiolate protein (P-450) and occur in plant tissues.
Industrial Production Methods
it can be extracted from plant sources where it naturally occurs, such as garlic and spikemoss .
Chemical Reactions Analysis
Types of Reactions
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The ether linkage can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted ether derivatives.
Scientific Research Applications
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study divinyl ether fatty acids and their reactions.
Biology: Research on its role in plant defense mechanisms and signaling pathways.
Industry: Possible use in the synthesis of bio-based materials and chemicals.
Mechanism of Action
The mechanism of action of 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid involves its interaction with specific enzymes and proteins in plants. It is synthesized by etheroleic acid synthase, a heme-thiolate protein (P-450), which catalyzes the conversion of hydroperoxy fatty acids into divinyl ether fatty acids . This compound may act as a signaling molecule in plant defense responses.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: A polyunsaturated omega-6 fatty acid with a similar diene structure.
Oleic acid: A monounsaturated fatty acid with a single double bond.
Arachidonic acid: A polyunsaturated omega-6 fatty acid with multiple double bonds.
Uniqueness
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid is unique due to its divinyl ether structure, which is not commonly found in other fatty acids.
Properties
IUPAC Name |
12-hex-1-enoxydodeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHRHWFZHFAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649074 | |
| Record name | 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169217-38-3 | |
| Record name | 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















